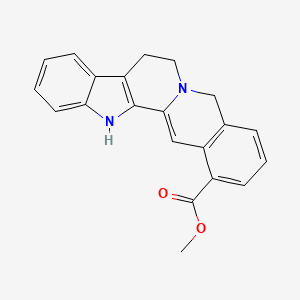

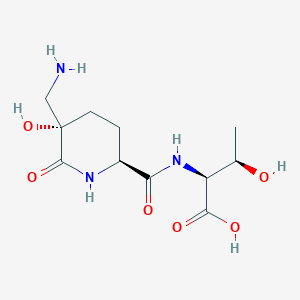

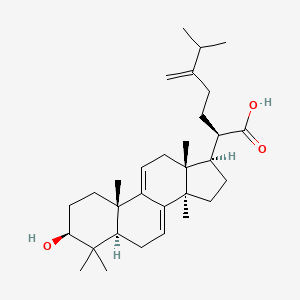

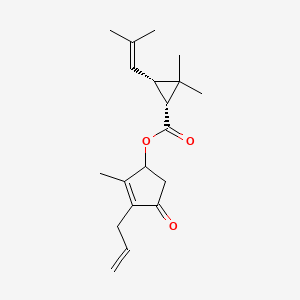

![molecular formula C48H72O22 B1252664 [(1R,2R,4aS,4bR,8R,8aS,9S,10aR)-1,8-diacetyloxy-7-[(2S,4S,5R,6S)-5-[(2S,3R,4S,5R,6S)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-2-[(2R)-2-methoxy-2-methyl-5-oxofuran-3-yl]-2,4b-dimethyl-1,3,4,4a,5,8,8a,9,10,10a-decahydrophenanthren-9-yl] acetate](/img/structure/B1252664.png)

[(1R,2R,4aS,4bR,8R,8aS,9S,10aR)-1,8-diacetyloxy-7-[(2S,4S,5R,6S)-5-[(2S,3R,4S,5R,6S)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-2-[(2R)-2-methoxy-2-methyl-5-oxofuran-3-yl]-2,4b-dimethyl-1,3,4,4a,5,8,8a,9,10,10a-decahydrophenanthren-9-yl] acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(1R,2R,4aS,4bR,8R,8aS,9S,10aR)-1,8-diacetyloxy-7-[(2S,4S,5R,6S)-5-[(2S,3R,4S,5R,6S)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-2-[(2R)-2-methoxy-2-methyl-5-oxofuran-3-yl]-2,4b-dimethyl-1,3,4,4a,5,8,8a,9,10,10a-decahydrophenanthren-9-yl] acetate is a natural product found in Vincetoxicum sylvaticum with data available.

Scientific Research Applications

Synthesis Techniques and Applications

Reductive Ring Opening and Synthesis of Carbohydrate Derivatives :The reductive oxa ring opening of 7-oxabicyclo[2.2.1]heptan-2-ones facilitates the synthesis of complex carbohydrate derivatives, such as C-alpha-D-galactopyranosides of carbapentopyranoses. This technique involves photoinduced electron transfer, radical galactosidation, and several rearrangement and reduction steps, showcasing its utility in complex organic synthesis (Cossy et al., 1995).

Chiral Building Blocks for Prostanoids :The synthesis of chiral 7-Oxabicyclo[2.2.1]heptane derivatives illustrates their potential as building blocks in the production of prostanoids. This involves intricate chemical reactions like intramolecular carbocyclization, highlighting their application in advanced organic synthesis (Valiullina et al., 2019).

Sugar Imine Molecule Synthesis :The development of a new sugar imine molecule using the concept of click chemistry demonstrates the innovation in synthesizing complex organic molecules. This research highlights the versatile applications of these compounds in medicinal chemistry and drug development (Majed Jari Mohammed et al., 2020).

Stereoselective Synthesis of Polyols :Enantiomerically pure compounds obtained from Diels-Alder reactions have significant implications in the stereoselective synthesis of complex polyols. This showcases the ability to control stereochemistry in synthesizing biologically active molecules (Gerber & Vogel, 2001).

Solubility Studies of Organic Compounds :Understanding the solubilities of complex organic compounds like protocatechuic aldehyde and caffeic acid in various solvents is crucial for their application in pharmaceuticals and biochemical research (Zhang et al., 2012).

Uncommon Transformations in Organic Synthesis :Exploring uncommon transformations of organic compounds provides insights into novel synthetic pathways. This can lead to the development of new pharmaceuticals and materials (Ivanova et al., 2006).

Applications in Polypropanoate Synthesis :The asymmetric synthesis of polycyclic polypropanoates demonstrates the potential for creating complex molecular structures, which can be crucial in drug development and material sciences (Marchionni & Vogel, 2001).

Properties

Molecular Formula |

C48H72O22 |

|---|---|

Molecular Weight |

1001.1 g/mol |

IUPAC Name |

[(1R,2R,4aS,4bR,8R,8aS,9S,10aR)-1,8-diacetyloxy-7-[(2S,4S,5R,6S)-5-[(2S,3R,4S,5R,6S)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-2-[(2R)-2-methoxy-2-methyl-5-oxofuran-3-yl]-2,4b-dimethyl-1,3,4,4a,5,8,8a,9,10,10a-decahydrophenanthren-9-yl] acetate |

InChI |

InChI=1S/C48H72O22/c1-20-39(68-45-38(57)42(59-10)40(21(2)62-45)69-44-37(56)36(55)35(54)30(19-49)67-44)29(58-9)17-33(61-20)66-27-13-15-46(6)26-12-14-47(7,31-18-32(53)70-48(31,8)60-11)43(65-24(5)52)25(26)16-28(63-22(3)50)34(46)41(27)64-23(4)51/h13,18,20-21,25-26,28-30,33-45,49,54-57H,12,14-17,19H2,1-11H3/t20-,21-,25+,26-,28-,29-,30+,33-,34-,35+,36-,37+,38+,39+,40+,41-,42-,43+,44-,45-,46+,47+,48+/m0/s1 |

InChI Key |

VESHJLKAOVXYMW-DJRNIGHKSA-N |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)OC2=CC[C@@]3([C@H]4CC[C@]([C@@H]([C@@H]4C[C@@H]([C@H]3[C@H]2OC(=O)C)OC(=O)C)OC(=O)C)(C)C5=CC(=O)O[C@@]5(C)OC)C)OC)O[C@H]6[C@@H]([C@@H]([C@@H]([C@@H](O6)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)OC)O |

Canonical SMILES |

CC1C(C(CC(O1)OC2=CCC3(C4CCC(C(C4CC(C3C2OC(=O)C)OC(=O)C)OC(=O)C)(C)C5=CC(=O)OC5(C)OC)C)OC)OC6C(C(C(C(O6)C)OC7C(C(C(C(O7)CO)O)O)O)OC)O |

Synonyms |

tylophoroside |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.